Cas no 132687-06-0 (11-ethyl-6-methyl-9-nitro-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one)

11-ethyl-6-methyl-9-nitro-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one structure
132687-06-0 structure
Product name:11-ethyl-6-methyl-9-nitro-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
CAS No:132687-06-0
MF:C15H14N4O3
MW:298.296662807465
CID:1230686
PubChem ID:447012

11-ethyl-6-methyl-9-nitro-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one Chemical and Physical Properties

Names and Identifiers

    • 11-ethyl-6-methyl-9-nitro-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
    • 6,11-DIHYDRO-11-ETHYL-6-METHYL-9-NITRO-5H-PYRIDO[2,3-B][1,5]BENZODIAZEPIN-5-ONE
    • 11-ethyl-6-methyl-9-nitropyrido[3,2-c][1,5]benzodiazepin-5-one
    • SCHEMBL8789919
    • 6,11-DIHYDRO-11-ETHYL-6-METHYL-9-NITRO-5H-PYRIDOBENZODIAZEPIN-5-ONE
    • 132687-06-0
    • N11-Ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
    • 11-Ethyl-6-methyl-9-nitropyrido(3,2-C)(1,5)benzodiazepin-5-one
    • Pyridobenzodiazepinone deriv. 42
    • YCFJZPGDTZVVSM-UHFFFAOYSA-N
    • DTXSID30157713
    • U05
    • 6,11-DIHYDRO-11-ETHYL-6-METHYL-9-NITRO-5H-PYRIDO(2,3-B)(1,5)BENZODIAZEPIN-5-ONE
    • 6,ll-Dihydro-1 l-ethyl-6-methy1-9-nitro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
    • 2-ethyl-10-methyl-14-nitro-2,4,10-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-9-one
    • DB08665
    • PD004234
    • 11-ethyl-6-methyl-9-nitro-pyrido[3,2-c][1,5]benzodiazepin-5-one
    • 1051U91
    • 1rth
    • 5H-PYRIDO(2,3-B)(1,5)BENZODIAZEPIN-5-ONE, 11-ETHYL-6,11-DIHYDRO-6-METHYL-9-NITRO-
    • UNII-KOO1113T0V
    • KOO1113T0V
    • N11-Ethyl-N6-methyl-9-nitro-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
    • CHEMBL71927
    • Q27097854
    • NS00069363
    • BDBM1642
    • Inchi: InChI=1S/C15H14N4O3/c1-3-18-13-9-10(19(21)22)6-7-12(13)17(2)15(20)11-5-4-8-16-14(11)18/h4-9H,3H2,1-2H3
    • InChI Key: YCFJZPGDTZVVSM-UHFFFAOYSA-N
    • SMILES: CCN1C2=C(C=CC(=C2)[N+](=O)[O-])N(C(=O)C3=C1N=CC=C3)C

Computed Properties

  • Exact Mass: 298.10672
  • Monoisotopic Mass: 298.10659032g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 453
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 82.3Ų

Experimental Properties

  • PSA: 79.58

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd